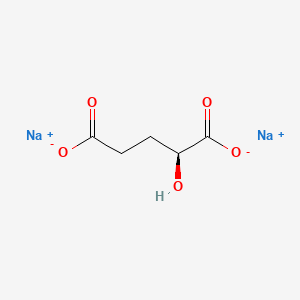

Sodium (S)-2-hydroxypentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (S)-2-hydroxypentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C5H6Na2O5 and its molecular weight is 192.078. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds like fosfomycin have been found to target the enzyme udp-n-acetylglucosamine enolpyruvyl transferase (mura), rendering it inactive .

Mode of Action

For instance, Fosfomycin binds covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive .

Biochemical Pathways

It’s worth noting that related compounds like fosfomycin are known to affect bacterial cell wall synthesis .

Pharmacokinetics

It’s important to note that the choice of a particular salt formulation can impact these properties, potentially affecting the compound’s bioavailability .

Result of Action

Based on related compounds, it can be inferred that the compound may have bactericidal effects, as seen with fosfomycin .

Action Environment

For example, at very low or high pH, different protonated or deprotonated forms of a compound may predominate, potentially influencing its action .

Biological Activity

Sodium (S)-2-hydroxypentanedioate, commonly referred to as (S)-2-hydroxyglutarate (2-HG), is a dicarboxylic acid derivative with significant biological activity. This compound has garnered attention for its role in various metabolic pathways and its potential implications in disease mechanisms, particularly in cancer and metabolic disorders. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a hydroxyl group at the second carbon position of the pentanedioate chain. Its chemical formula is C5H7O5Na, and it exists in two enantiomeric forms: (R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate. The stereochemistry of this compound is crucial as it influences its biological activity and interactions with various enzymes.

Metabolic Intermediate

(S)-2-hydroxyglutarate serves as a key metabolic intermediate in the tricarboxylic acid (TCA) cycle. It is produced from α-ketoglutarate through the action of isocitrate dehydrogenase, particularly in instances of mutations that lead to neomorphic activity. This conversion plays a critical role in cellular respiration and energy production.

Enzymatic Inhibition

Research has shown that both enantiomers of 2-hydroxyglutarate can inhibit α-ketoglutarate-dependent dioxygenases, which are involved in various cellular processes including histone demethylation. This inhibition can lead to alterations in gene expression and epigenetic regulation, thereby impacting cellular signaling pathways associated with oncogenesis.

Case Studies

- Nephroprotective Effects : A study by Torres-González et al. demonstrated that (S)-2HG exhibited a dose-dependent nephroprotective effect in Wistar rats subjected to renal ischemia-reperfusion injury. The treatment resulted in significant reductions in biomarkers such as blood urea nitrogen (BUN) and creatinine levels, suggesting its potential utility in protecting renal function during ischemic events .

- Cancer Biology : The accumulation of (S)-2HG has been implicated in gliomas, where it acts as an oncometabolite. Its elevated levels can inhibit key enzymes that regulate cellular metabolism and gene expression, contributing to tumorigenesis .

- Hepatoprotective Effects : Another study indicated that oral administration of (S)-2HG could protect against liver injury induced by ischemia-reperfusion, further supporting its role in modulating hypoxia-inducible factor (HIF) pathways .

Comparative Analysis with Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Sodium (R)-2-hydroxypentanedioate | Enantiomer with similar properties | Different biological activities compared to (S)-2HG |

| Sodium 2-oxoglutarate | Related compound involved in TCA cycle | Lacks hydroxyl group present in 2-hydroxy |

| Diethyl (2R)-2-hydroxypentanedioate | Stereoisomer with distinct biological activity | Specific stereochemistry affects interactions |

Applications

This compound has diverse applications across multiple fields:

- Biochemistry : Used as a chiral building block for synthesizing complex organic molecules.

- Medicine : Investigated for potential therapeutic roles in metabolic disorders and cancer treatment.

- Industry : Employed in producing biodegradable polymers due to its environmentally friendly properties.

Properties

IUPAC Name |

disodium;(2S)-2-hydroxypentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-QTNFYWBSSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.